molecular formula C21H19N3O5S B2937887 2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 941870-17-3

2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2937887
CAS No.: 941870-17-3
M. Wt: 425.46
InChI Key: DUVJBRAFUVDXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a pyridinone core (a six-membered ring with one oxygen and one nitrogen atom) substituted at position 5 with a methoxy group (-OCH₃) and at position 2 with a phenylthio methyl group (-CH₂-S-Ph). The acetamide moiety is attached to the nitrogen at position 1 of the pyridinone ring, with the N-substituent being a 3-nitrophenyl group (-Ph-NO₂).

Properties

IUPAC Name

2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-29-20-12-23(13-21(26)22-15-6-5-7-16(10-15)24(27)28)17(11-19(20)25)14-30-18-8-3-2-4-9-18/h2-12H,13-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVJBRAFUVDXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • The phenylthio methyl group could enhance membrane permeability relative to simpler alkyl chains .
  • Nitro Group Impact : The 3-nitro substituent may confer stronger hydrogen-bonding interactions with biological targets but could also increase susceptibility to metabolic reduction, a trade-off observed in nitroaryl-containing drugs .
  • Future Directions: Testing the target compound against InhA or cytochrome P450 enzymes (given quinazolinone precedents) is warranted. Substituent modifications, such as replacing methoxy with halogens or optimizing phenylthio positioning, could refine activity .

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